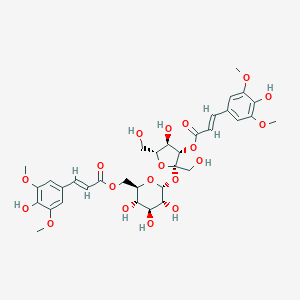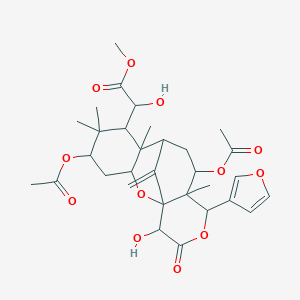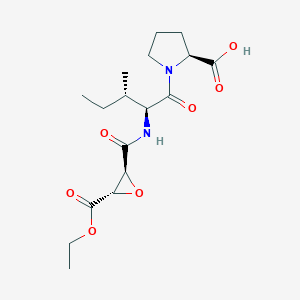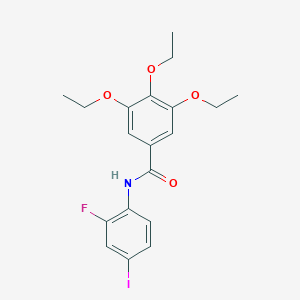![molecular formula C21H19ClN2O4S B236714 N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B236714.png)
N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase involved in the regulation of cell division and is overexpressed in various types of cancer cells. MLN8054 has been studied extensively for its potential as an anticancer agent.
Mechanism of Action
N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide works by inhibiting Aurora A kinase, which is involved in the regulation of cell division. Aurora A kinase is overexpressed in various types of cancer cells and plays a role in the development and progression of cancer. Inhibition of Aurora A kinase by N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide has been shown to have low toxicity in normal cells and tissues.
Advantages and Limitations for Lab Experiments
N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor of Aurora A kinase, which makes it easy to synthesize and purify. It has been extensively studied for its potential as an anticancer agent, which makes it a valuable tool for cancer research. However, N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide has some limitations for lab experiments. It has low solubility in water, which makes it difficult to use in some assays. It also has low stability in solution, which makes it difficult to store for long periods of time.
Future Directions
N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide has several potential future directions. It could be used in combination with other anticancer agents to improve its efficacy. It could also be used in combination with imaging agents to improve cancer diagnosis and monitoring. Further studies are needed to understand the full potential of N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide as an anticancer agent.
Synthesis Methods
The synthesis of N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide involves several steps starting from commercially available starting materials. The first step involves the protection of the phenol group using a tert-butyldimethylsilyl (TBDMS) protecting group. The second step involves the introduction of the chloromethyl group using chloromethyl chloroformate. The third step involves the introduction of the thiophene ring using 2-thiophenecarboxylic acid. The fourth step involves the introduction of the amide group using N-(2-methoxyphenyl)acetamide. The final step involves the removal of the TBDMS protecting group using tetrabutylammonium fluoride. The yield of the final product is around 10%.
Scientific Research Applications
N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide has been studied extensively for its potential as an anticancer agent. It has been shown to inhibit the growth of various types of cancer cells including breast, lung, and colon cancer cells. N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide works by inhibiting Aurora A kinase, which is overexpressed in various types of cancer cells. Inhibition of Aurora A kinase leads to cell cycle arrest and apoptosis in cancer cells.
properties
Product Name |
N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide |
|---|---|
Molecular Formula |
C21H19ClN2O4S |
Molecular Weight |
430.9 g/mol |
IUPAC Name |
N-[4-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-2-methoxyphenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C21H19ClN2O4S/c1-13-10-15(6-7-16(13)22)28-12-20(25)23-14-5-8-17(18(11-14)27-2)24-21(26)19-4-3-9-29-19/h3-11H,12H2,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
QWNZNPIWVWSGDO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CS3)OC)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CS3)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B236634.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-ethylbenzamide](/img/structure/B236638.png)
![[(3-Cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]acetic acid](/img/structure/B236639.png)
![5-(5-bromothiophen-2-yl)-1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B236653.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B236659.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B236661.png)




![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B236686.png)

